molecular formula C19H24O3 B143635 Centrolobol CAS No. 30359-01-4

Centrolobol

Cat. No.: B143635
CAS No.: 30359-01-4
M. Wt: 300.4 g/mol
InChI Key: UYJAYWZGEZOHRU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Centrolobol is a naturally occurring diarylheptanoid compound, primarily isolated from the heartwood of Centrolobium robustum. It exhibits significant biological activities, including antifibrotic and cytotoxic properties. The compound has been studied for its potential therapeutic applications, particularly in the treatment of fibrosis and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Centrolobol can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of diarylheptanoid precursors. This process typically uses sodium acetate and acetic acid in water at 37°C for 72 hours, with β-glucosidase at a pH of 5.0 . Another method involves the synthesis from Aceroside VII, which provides multiple synthetic routes .

Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of biocatalysts and optimized reaction conditions are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Centrolobol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone methides, which are intermediates in further reactions.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinone methides, alcohols, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Comparison with Similar Compounds

Centrolobol is unique compared to other diarylheptanoids due to its specific biological activities and structural features. Similar compounds include:

This compound stands out due to its potent antifibrotic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Centrolobol, a naturally occurring organic compound classified as a diarylheptanoid, is primarily derived from the heartwood of Centrolobium robustum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects. This article summarizes the current understanding of this compound's biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound's molecular formula is C15H14O4C_{15}H_{14}O_{4}, characterized by a unique arrangement of phenolic groups that contribute to its biological efficacy. The stereochemistry of this compound influences its reactivity and interactions within biological systems, making it a subject of interest for therapeutic applications.

1. Anti-Inflammatory and Antioxidant Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can effectively scavenge free radicals and modulate inflammatory pathways, which may be beneficial in treating conditions such as chronic inflammation and neurodegenerative diseases like Alzheimer's disease.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryScavenges free radicals; modulates inflammatory pathwaysAlzheimer's disease; chronic inflammation
AntioxidantReduces oxidative stressSkin aging; neuroprotection
CytotoxicInhibits cancer cell proliferationCancer therapeutics
NeuroprotectiveImproves cognitive function in animal modelsAlzheimer's; dementia

2. Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it inhibits the proliferation of these cells, indicating potential as a candidate for cancer treatment. The exact mechanisms remain under investigation, but its ability to induce apoptosis in cancer cells is a focal point of ongoing research.

3. Neuroprotective Effects

Preliminary studies have shown that this compound may enhance cognitive function and memory in animal models. These findings suggest its potential utility in managing neurodegenerative diseases such as Alzheimer's and dementia. However, further clinical studies are required to confirm these effects in humans.

4. Wound Healing Properties

Research indicates that this compound may promote collagen synthesis and accelerate wound healing processes. This property could be harnessed for developing treatments aimed at enhancing skin repair and regeneration.

Case Studies

Case studies have highlighted the practical implications of this compound's biological activities:

  • Case Study 1: Neuroprotective Effects
    An animal model study demonstrated that administration of this compound improved memory retention and cognitive performance in subjects with induced neurodegeneration. This study posits that this compound may play a role in mitigating cognitive decline associated with aging.
  • Case Study 2: Anti-inflammatory Applications
    A clinical trial examined the effects of this compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an adjunct therapy for managing inflammation-related disorders.

Comparative Analysis

To better understand this compound's unique properties, a comparison with other diarylheptanoids is beneficial:

Table 2: Comparison of Diarylheptanoids

CompoundSourceBiological ActivityUnique Features
This compoundCentrolobium robustumAnti-inflammatory; cytotoxicSpecific stereochemistry
CurcuminCurcuma longaAnti-inflammatory; antioxidantBroad range of biological effects
Acerogenin EAcer nikoenseAnticancerUnique stereochemistry

This compound's distinct structural configuration sets it apart from other diarylheptanoids, enhancing its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

4-[(5R)-5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJAYWZGEZOHRU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873755
Record name (-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30359-01-4
Record name (-)-Centrolobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30359-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Centrolobol
Reactant of Route 2
Reactant of Route 2
Centrolobol
Reactant of Route 3
Centrolobol
Reactant of Route 4
Centrolobol
Reactant of Route 5
Reactant of Route 5
Centrolobol
Reactant of Route 6
Centrolobol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.